molecular formula C6H13ClF3NO B6316733 (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride CAS No. 144125-43-9

(2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride

Cat. No.: B6316733
CAS No.: 144125-43-9
M. Wt: 207.62 g/mol
InChI Key: LYORHEWOYBLIGH-FHAQVOQBSA-N
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Description

(2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.

    Amination: The intermediate is then subjected to amination reactions using appropriate reagents to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-Amino-2-pentanol hydrochloride
  • (2S,3S)-3-Aminopentan-2-ol hydrochloride

Uniqueness

Compared to similar compounds, (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with target molecules.

Properties

IUPAC Name

(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO.ClH/c1-3(2)4(10)5(11)6(7,8)9;/h3-5,11H,10H2,1-2H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYORHEWOYBLIGH-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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